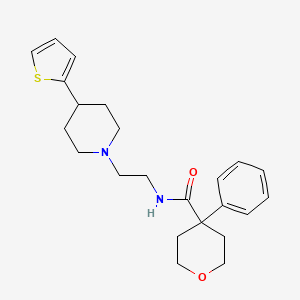
4-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a piperidine ring, a thiophene ring, and a tetrahydropyran ring with a carboxamide group . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple rings and functional groups. The phenyl, piperidine, and thiophene rings are likely to contribute to the rigidity of the molecule, while the carboxamide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple rings is likely to increase the compound’s hydrophobicity, while the carboxamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Agrochemicals and Crop Protection
The compound’s diverse functional groups may contribute to its bioactivity. In the field of agrochemicals, consider the following:
- Fungicidal Activity : Researchers evaluate its effectiveness against plant pathogens. For instance, it may exhibit antifungal properties against cucumber downy mildew (Pseudoperonospora cubensis) or other crop diseases .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-phenyl-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2S/c26-22(23(10-16-27-17-11-23)20-5-2-1-3-6-20)24-12-15-25-13-8-19(9-14-25)21-7-4-18-28-21/h1-7,18-19H,8-17H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIUARWIGPCNMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

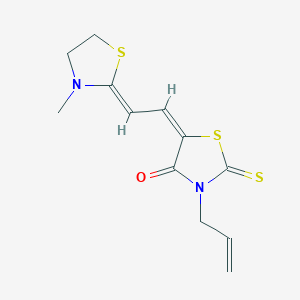
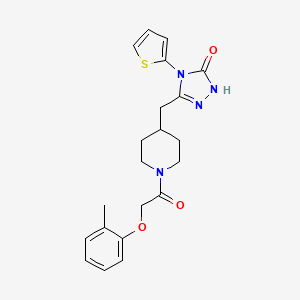

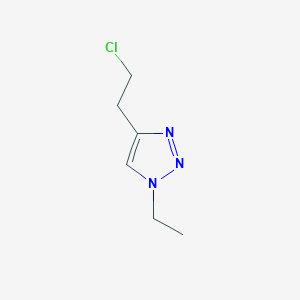
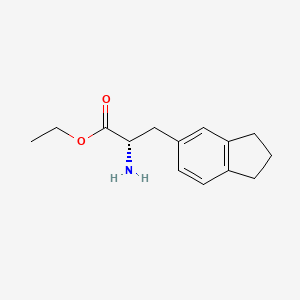
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2395589.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)
![(NZ)-N-[1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-phenylsulfanylethylidene]hydroxylamine](/img/structure/B2395593.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)
